molecular formula C25H22N2O2 B7710819 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7710819
M. Wt: 382.5 g/mol
InChI Key: LCVHLEQFIUIOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, commonly known as DMHQ, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMHQ is a benzamide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in depth. In

Mechanism of Action

The mechanism of action of DMHQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. DMHQ has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DMHQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. DMHQ has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using DMHQ in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a useful tool for studying cancer cells. Another advantage is its neuroprotective effects, which make it a useful tool for studying neurodegenerative diseases. One limitation of using DMHQ in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for research on DMHQ, including the development of new synthesis methods with higher yields, the identification of its molecular targets, and the development of new drugs based on its structure. DMHQ also has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to explore these applications.

Synthesis Methods

DMHQ has been synthesized through a variety of methods, including the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-3-formylquinoline, and the reaction of 3,4-dimethylbenzoyl chloride with 2-hydroxy-3-aminomethylquinoline. The yield of DMHQ varies depending on the method of synthesis used, with yields ranging from 20% to 80%.

Scientific Research Applications

DMHQ has been studied for its potential applications in various fields, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, DMHQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DMHQ has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, DMHQ has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-22(14-18(17)2)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVHLEQFIUIOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

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